

# Head-to-Head Comparison: 1D228 vs. Larotrectinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 1D228     |           |
| Cat. No.:            | B15601252 | Get Quote |

In the landscape of targeted cancer therapies, both **1D228** and larotrectinib have emerged as significant kinase inhibitors. While larotrectinib is a well-established, FDA-approved drug specifically targeting Tropomyosin Receptor Kinase (TRK) fusions, **1D228** is a novel inhibitor that demonstrates a dual-targeting mechanism against both c-Met and TRK. This guide provides a comprehensive, data-driven comparison of these two compounds to inform researchers, scientists, and drug development professionals.

## **Mechanism of Action and Target Profile**

Larotrectinib is a first-in-class, highly selective inhibitor of the TRK family of proteins: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Chromosomal rearrangements can lead to gene fusions resulting in constitutively active TRK fusion proteins that act as oncogenic drivers.[1][2] Larotrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking downstream signaling pathways like MAPK and PI3K/AKT, thereby inducing apoptosis in tumor cells dependent on these fusion proteins.[1]

In contrast, **1D228** is a novel tyrosine kinase inhibitor that targets both c-Met and TRK.[3][4] This dual-targeting capability suggests a broader mechanism of action, potentially addressing tumors where both signaling pathways are active or where crosstalk between them promotes tumor progression.[3][4] Preclinical studies have shown that **1D228** can significantly inhibit the phosphorylation of both TRKB and c-Met.[3]



**In Vitro Performance** 

| Parameter        | 1D228                                                                                              | Larotrectinib                                           |
|------------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Target Kinases   | c-Met, TRKA, TRKB, TRKC                                                                            | TRKA, TRKB, TRKC                                        |
| IC50 (TRKA)      | 111.5 nM[3]                                                                                        | 5-11 nmol/L[5]                                          |
| IC50 (TRKB)      | 23.68 nM[3]                                                                                        | 5-11 nmol/L[5]                                          |
| IC50 (TRKC)      | 25.48 nM[3]                                                                                        | 5-11 nmol/L[5]                                          |
| Cellular Effects | Induces G0/G1 cell cycle<br>arrest, inhibits cancer cell<br>proliferation and migration.[3]<br>[6] | Induces G1 cell-cycle arrest and cellular apoptosis.[5] |

#### In Vivo Performance

A key preclinical study compared the efficacy of **1D228** monotherapy against a combination of larotrectinib and tepotinib (a c-Met inhibitor) in a MKN45 xenograft tumor model. The results indicated that **1D228** monotherapy exhibited stronger antitumor activity and lower toxicity than the combination treatment.[3][4]

| Parameter                                            | 1D228                          | Larotrectinib + Tepotinib Combination                                                                 |
|------------------------------------------------------|--------------------------------|-------------------------------------------------------------------------------------------------------|
| Tumor Growth Inhibition (TGI) in Gastric Tumor Model | 94.8% (at 8 mg/kg/d)[6]        | Not directly reported, but<br>1D228 showed more<br>significant inhibition than the<br>combination.[3] |
| Tumor Growth Inhibition (TGI) in Liver Tumor Model   | 93.4% (at 4 mg/kg/d)[6]        | Not applicable                                                                                        |
| Toxicity                                             | Lower toxicity observed.[3][4] | A slight decrease in body weight was noted in the combination group.[3]                               |

## **Signaling Pathway Inhibition**



The constitutive activation of TRK fusion proteins triggers several downstream signaling pathways crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates these pathways.[1] Similarly, **1D228** has been shown to block downstream signaling of both TRK and c-Met.[6]



Click to download full resolution via product page

Figure 1: Comparative Signaling Pathway Inhibition.

# Experimental Protocols HTRF Kinase Assay (for 1D228)

To determine the inhibitory activity of **1D228** on various kinases, a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay was utilized. The assay was performed at a concentration of 500 nM for the initial screening against 77 tyrosine kinases. The IC50 values for TRKA, TRKB, and TRKC were subsequently determined from dose-response curves.[3]





Click to download full resolution via product page

Figure 2: HTRF Kinase Assay Workflow.

## In Vivo Xenograft Model (for 1D228)

The in vivo efficacy of **1D228** was evaluated using a xenograft model with MKN45 gastric cancer cells. Nude mice with established tumors were treated with **1D228**, and tumor growth was monitored. The study also included a comparison with a combination of tepotinib and larotrectinib. Tumor growth inhibition (TGI) was calculated to assess the antitumor effect.[3]

## **Clinical Perspective**



Larotrectinib has received accelerated approval from the FDA for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[7] Its efficacy and safety have been demonstrated in multiple clinical trials.[8][9] The most common adverse reactions include fatigue, nausea, dizziness, vomiting, and increased liver enzymes.[7]

As **1D228** is a novel compound, clinical data is not yet available. The preclinical results, particularly its potent dual-targeting activity and favorable toxicity profile in animal models, suggest that it is a promising candidate for further development and may offer a new treatment strategy for cancers with c-Met or NTRK abnormalities, or both.[3][4]

## Conclusion

Larotrectinib is a highly effective and clinically validated targeted therapy for NTRK fusion-positive cancers. **1D228** represents a next-generation inhibitor with a broader target profile, encompassing both c-Met and TRK. The preclinical data for **1D228** is compelling, demonstrating superior efficacy and lower toxicity in a head-to-head comparison with a combination therapy that includes larotrectinib. Further clinical investigation is warranted to establish the therapeutic potential of **1D228** in human patients. Researchers and clinicians should consider the specific genetic makeup of tumors when evaluating the potential application of these inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. TRK Inhibitors: Clinical Development of Larotrectinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. mskcc.org [mskcc.org]
- 9. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: 1D228 vs. Larotrectinib in Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601252#head-to-head-comparison-of-1d228-and-larotrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com